Antiviral Potency in MT‑2 Cells: ddC Is ~67-Fold More Active Than Didanosine and ~9-Fold More Active Than Abacavir
In MT‑2 lymphoblastoid cells infected with HIV‑1, zalcitabine (ddC) demonstrated an EC50 of 0.27 ± 0.03 µM, compared to 18 ± 4 µM for didanosine (ddI) and 2.5 ± 0.5 µM for abacavir in the same experimental system [1]. This represents a ~67-fold potency advantage over ddI and a ~9-fold advantage over abacavir, establishing ddC as one of the most intrinsically active NRTIs in this widely used antiviral screening cell line.
| Evidence Dimension | In vitro antiviral activity (EC50, µM) |
|---|---|
| Target Compound Data | ddC EC50 = 0.27 ± 0.03 µM |
| Comparator Or Baseline | Didanosine (ddI): 18 ± 4 µM; Abacavir: 2.5 ± 0.5 µM |
| Quantified Difference | ~67-fold higher potency than ddI; ~9-fold higher potency than abacavir |
| Conditions | MT‑2 cell line, HIV-1 infection, CPE-based antiviral assay, n=3 independent trials in triplicate |
Why This Matters
This large potency differential makes ddC a superior benchmark for high-sensitivity antiviral screening and a critical reference standard for calibrating in vitro NRTI activity assays.
- [1] Table 1. Nucleoside analog EC50 and IC50 values in MT-2 cells. PMC127498. View Source
